molecular formula C24H20ClF2N3O2 B606542 N-(4-Chlorophenyl)-5,5-difluoro-1-(3-(pyridin-4-yl)benzoyl)piperidine-3-carboxamide CAS No. 1922099-21-5

N-(4-Chlorophenyl)-5,5-difluoro-1-(3-(pyridin-4-yl)benzoyl)piperidine-3-carboxamide

Cat. No. B606542
M. Wt: 455.8898
InChI Key: MKJLDLGLVZUENS-UHFFFAOYSA-N
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Description

CCG-232601 is an inhibitor of the Rho/MRTF/SRF transcriptional pathway and a derivative of CCG-203971.1 CCG-232601 inhibits MRTF-dependent transcription in HEK293T cells (IC50 = 0.55 µM in a luciferase reporter assay). It also reduces expression of α-smooth muscle actin (α-SMA) in TGF-β-stimulated human dermal fibroblasts to 31% of control when used at a concentration of 10 µM. CCG-232601 (50 mg/kg) inhibits increases in dermal thickness and hydroxyproline content in a mouse model of dermal fibrosis induced by bleomycin.
CCG-232601 is a inhibitor of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma. CCG-232601 has SRE. L IC50= 550 nM;  MLM T1/2 = 7.8 min;  Aq sol = 23ug/mL;  Plasma AUC 0-7h (10mg/kg) = 15250 hr. ng/mL. CCG-232601 could inhibit the development of bleomycin-induced dermal fibrosis in mice when administered orally at 50 mg/kg.

Scientific Research Applications

Molecular Interaction Studies

N-(4-Chlorophenyl)-5,5-difluoro-1-(3-(pyridin-4-yl)benzoyl)piperidine-3-carboxamide, as part of the class of cannabinoid receptor antagonists, has been studied for its molecular interactions. For instance, Shim et al. (2002) analyzed the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, providing insights into the binding interactions and developing pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Antitubercular and Antibacterial Activities

A study by Bodige et al. (2020) synthesized and screened a series of carboxamide derivatives, including difluoro-4-chlorophenyl derivatives, for their antitubercular and antibacterial activities. This research provides valuable insights into the potential medical applications of these compounds (Bodige et al., 2020).

Structural Analysis and Synthesis Methods

In the field of chemical synthesis and structural analysis, research has been conducted on related compounds. For example, Dyachenko et al. (2019) developed methods for the synthesis of functionalized thieno[2,3-b]pyridines, providing valuable data on the molecular structure of similar compounds (Dyachenko et al., 2019).

Crystal Structure Analysis

The study of the crystal structure of related compounds, such as by Shi et al. (2010), offers important insights into the geometric and bonding characteristics of these molecules. This type of research is crucial for understanding how these compounds interact at the molecular level (Shi et al., 2010).

Radiotracer Synthesis for Brain Imaging

Katoch-Rouse et al. (2003) conducted research on the synthesis of radiotracers, which are vital for studying cannabinoid receptors in the brain using positron emission tomography (PET). This research provides significant advancements in neuroimaging and understanding brain receptor dynamics (Katoch-Rouse et al., 2003).

properties

IUPAC Name

N-(4-chlorophenyl)-5,5-difluoro-1-(3-pyridin-4-ylbenzoyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClF2N3O2/c25-20-4-6-21(7-5-20)29-22(31)19-13-24(26,27)15-30(14-19)23(32)18-3-1-2-17(12-18)16-8-10-28-11-9-16/h1-12,19H,13-15H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJLDLGLVZUENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1(F)F)C(=O)C2=CC=CC(=C2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-5,5-difluoro-1-(3-(pyridin-4-yl)benzoyl)piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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